5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperazine derivative.
Addition of the Fluorobenzoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazole derivatives.
Scientific Research Applications
5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Flubendazole: A benzimidazole derivative with similar structural features, used as an anthelmintic.
4-Fluorobenzoic Acid: A simpler compound with a fluorobenzoyl group, used as a synthetic intermediate.
Benzamidazoquinazoline Derivatives: Compounds with similar benzimidazole cores, investigated for their antitubercular activity.
Uniqueness
5-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a fluorobenzoyl group, piperazine ring, and nitro group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-dimethyl-6-nitrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4/c1-22-15-11-17(18(26(29)30)12-16(15)23(2)20(22)28)24-7-9-25(10-8-24)19(27)13-3-5-14(21)6-4-13/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPASELJBYDIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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